8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors. The specific targets depend on the structure of the compound and its chemical properties. For example, a compound with a structure similar to a known neurotransmitter might interact with the same receptors as that neurotransmitter .
Mode of Action
The mode of action describes how the compound interacts with its target. This could involve binding to a specific site on the target protein, inhibiting its function, or altering its conformation .
Biochemical Pathways
The compound’s effects on biochemical pathways depend on its targets. If the compound inhibits an enzyme that is critical for a certain biochemical pathway, then that pathway will be affected .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and size can influence its pharmacokinetics .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from altering cellular metabolism to inducing cell death .
Action Environment
The compound’s action can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, if the compound is unstable at high temperatures, it might be less effective in a feverish patient .
Properties
IUPAC Name |
6-butan-2-yl-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-5-13(2)26-14(3)11-24-17-18(22-20(24)26)23(4)21(29)25(19(17)28)12-16(27)15-9-7-6-8-10-15/h6-11,13H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJHVGUOZKCXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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